![molecular formula C22H17ClN6O3S B2443939 1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione CAS No. 1112348-44-3](/img/no-structure.png)
1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrimidine ring, a piperazine ring, and a pyridine ring, among others. The exact structure would need to be determined through methods such as X-ray crystallography .科学的研究の応用
Synthesis Techniques and Chemical Reactions
Research has elucidated various synthesis techniques and chemical reactions for related compounds, emphasizing the flexibility in creating derivatives and the potential for tailored applications. For instance, compounds derived from pyrimidines and piperazines have been synthesized through regioselective amination, demonstrating the chemical versatility of these frameworks. These methods facilitate the creation of novel compounds with specific functional groups, potentially applicable in materials science or as precursors for further chemical modifications (Gulevskaya et al., 1994).
Applications in Material Science and Catalysis
Some derivatives have shown promise in material science and as catalysts. For example, the synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid on nanosilica demonstrates innovative approaches to catalyst design, offering potential environmental and efficiency benefits in various chemical reactions (Rahmani et al., 2018).
Antioxidant Properties and Potential Therapeutic Applications
Research into pyrazolopyridine derivatives has uncovered significant antioxidant properties, suggesting potential therapeutic applications. These compounds have shown the ability to protect DNA from oxidative damage, indicating their utility in medical and biochemical research focused on cellular protection and longevity (Gouda, 2012).
Structural Characterization and Molecular Design
Advanced structural characterization of similar compounds has been instrumental in understanding their chemical behavior and interaction potential. Studies have detailed the crystal and molecular structures of isothiazolopyridine derivatives, offering insights into their geometric configuration, electronic properties, and interaction capabilities, which are crucial for designing more effective molecules for specific applications (Karczmarzyk & Malinka, 2004).
Photophysical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives have highlighted their photophysical properties and potential as pH sensors. These studies showcase how molecular design can be leveraged to create compounds with specific electronic and optical properties, making them suitable for applications in sensing technologies (Yan et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid, which is then converted to the second intermediate, 3-(4-pyridin-2-ylpiperazin-1-yl)propanoyl chloride. This intermediate is then coupled with 1,3-dimethyl-6-amino-2,4(1H,3H)-pyrimidinedione to form the final product.", "Starting Materials": [ "1,3-dimethyl-6-amino-2,4(1H,3H)-pyrimidinedione", "4-pyridin-2-ylpiperazine", "3-bromopropanoic acid", "thionyl chloride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid by reacting 4-pyridin-2-ylpiperazine with 3-bromopropanoic acid in the presence of triethylamine and sodium bicarbonate in ethyl acetate. The resulting product is isolated by filtration and washed with water.", "Step 2: Synthesis of 3-(4-pyridin-2-ylpiperazin-1-yl)propanoyl chloride by reacting 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid with thionyl chloride in the presence of triethylamine in dichloromethane. The resulting product is isolated by evaporation of the solvent.", "Step 3: Coupling of 3-(4-pyridin-2-ylpiperazin-1-yl)propanoyl chloride with 1,3-dimethyl-6-amino-2,4(1H,3H)-pyrimidinedione in the presence of triethylamine in dichloromethane. The resulting product is isolated by evaporation of the solvent and purification by column chromatography." ] } | |
CAS番号 |
1112348-44-3 |
分子式 |
C22H17ClN6O3S |
分子量 |
480.93 |
IUPAC名 |
5-(3-chloro-4-methoxyphenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClN6O3S/c1-12-4-3-5-13(8-12)19-25-18(32-28-19)11-33-22-26-20-15(10-24-27-20)21(30)29(22)14-6-7-17(31-2)16(23)9-14/h3-10H,11H2,1-2H3,(H,24,27) |
InChIキー |
CQMMDSDSNJBOBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)OC)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide](/img/structure/B2443856.png)
![8-((4-(Tert-butyl)phenyl)sulfonyl)-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2443863.png)
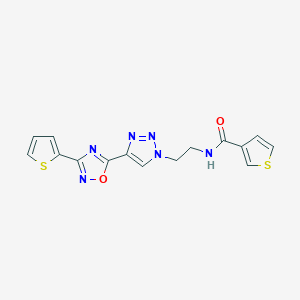
![3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2443866.png)
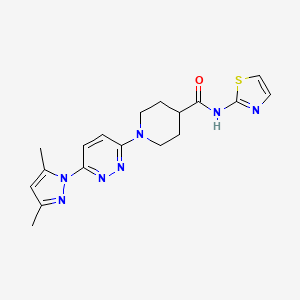

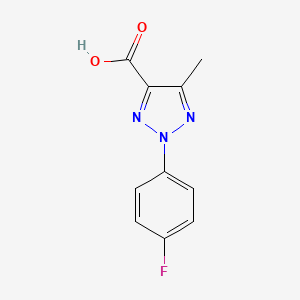
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2443872.png)
![(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2443873.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2443874.png)
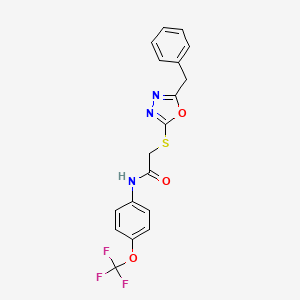
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)
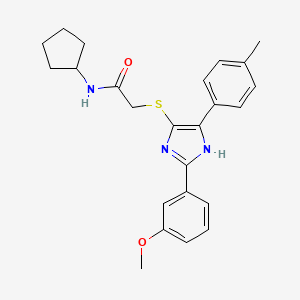
![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2443879.png)